molecular formula C16H19N3O4S B14931491 2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14931491
M. Wt: 349.4 g/mol
InChI Key: ZEBSKCUPSBWIPH-UHFFFAOYSA-N
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Description

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a molecular formula of C16H19N3O4S. This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2,4-dimethoxybenzoyl group and the trimethyl substitution on the thiazole ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

    Introduction of the 2,4-Dimethoxybenzoyl Group: The 2,4-dimethoxybenzoyl group can be introduced via an acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate amine.

    Final Assembly: The final compound is obtained by coupling the thiazole ring with the 2,4-dimethoxybenzoyl group under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups attached.

Scientific Research Applications

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but with different substitution patterns.

    3-Acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups.

Uniqueness

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of the thiazole ring and the 2,4-dimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-9-13(15(21)19(2)3)24-16(17-9)18-14(20)11-7-6-10(22-4)8-12(11)23-5/h6-8H,1-5H3,(H,17,18,20)

InChI Key

ZEBSKCUPSBWIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)N(C)C

Origin of Product

United States

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